![molecular formula C10H11N3O3 B14923733 2-Isopropyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B14923733.png)
2-Isopropyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
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Overview
Description
2-Isopropyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-1H-pyrazole with a suitable pyridine derivative under acidic conditions. The reaction is often carried out in glacial acetic acid, which facilitates the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are generally based on the same principles as laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles such as amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction can produce dihydro derivatives .
Scientific Research Applications
2-Isopropyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 2-Isopropyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: A closely related compound with similar structural features but different substituents.
2H-Pyrazolo[3,4-b]pyridine: Another isomer with a different tautomeric form.
4,5-Dihydropyrazolo[3,4-b]pyridine: A reduced form of the compound with different chemical properties.
Uniqueness
2-Isopropyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl group and carboxylic acid functionality make it particularly versatile for various applications .
Biological Activity
2-Isopropyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activities. The pyrazolo[3,4-b]pyridine core structure is noted for its interactions with various biological targets, making it a subject of interest for drug development.
The molecular formula for this compound is C₁₀H₁₁N₃O₃, with a molecular weight of approximately 221.21 g/mol. The compound features a carboxylic acid group that enhances its reactivity and potential biological interactions.
1. Anti-inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory activity. In vitro assays have demonstrated its ability to modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines. This suggests its utility in treating conditions characterized by chronic inflammation.
2. Neuropharmacological Effects
The compound has been studied for its effects on neurotransmitter receptors. Initial findings suggest that it may act as a modulator of specific receptors involved in neuropharmacology. This could position it as a candidate for developing treatments for neurodegenerative diseases or mood disorders.
3. Antimicrobial Activity
Preliminary studies have shown that derivatives of pyrazolo[3,4-b]pyridines can possess antimicrobial properties. The structural similarities suggest that this compound may also exhibit activity against various pathogens.
Table 1: Summary of Biological Activities
Activity Type | Findings | Reference |
---|---|---|
Anti-inflammatory | Inhibition of cytokine production | |
Neuropharmacological | Modulation of neurotransmitter receptors | |
Antimicrobial | Potential activity against bacterial strains |
Case Study: Anti-inflammatory Mechanism
A study conducted on the anti-inflammatory effects of related compounds identified that the inhibition of NF-kB signaling pathways was a key mechanism through which these compounds exerted their effects. This pathway is critical in the regulation of immune responses and inflammation.
Case Study: Neuropharmacological Evaluation
In a recent evaluation involving animal models, the compound demonstrated significant effects on behavior indicative of anxiolytic and antidepressant activity. These results align with the hypothesis that the compound interacts with serotonin and dopamine receptors.
Properties
Molecular Formula |
C10H11N3O3 |
---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
6-oxo-2-propan-2-yl-7H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C10H11N3O3/c1-5(2)13-4-7-6(10(15)16)3-8(14)11-9(7)12-13/h3-5H,1-2H3,(H,15,16)(H,11,12,14) |
InChI Key |
PZMJJFPTQXQYCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C2C(=CC(=O)NC2=N1)C(=O)O |
Origin of Product |
United States |
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